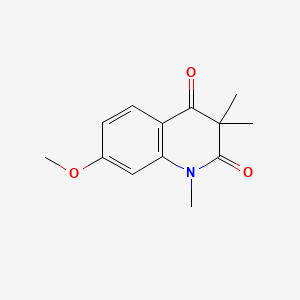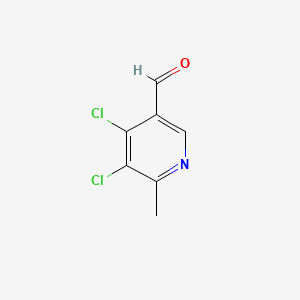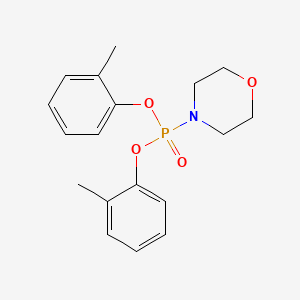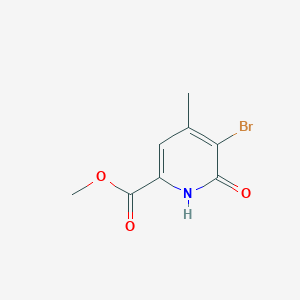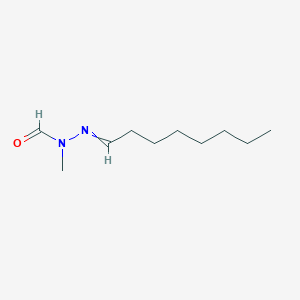
N-Methyl-N'-octylideneformohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Octylidene-1-methylhydrazinecarbaldehyde is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol It is known for its unique structure, which includes an octylidene group and a methylhydrazinecarbaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylidene-1-methylhydrazinecarbaldehyde typically involves the reaction of octylidene hydrazine with methylhydrazinecarbaldehyde under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 2-Octylidene-1-methylhydrazinecarbaldehyde may involve a continuous flow reactor to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography .
化学反应分析
Types of Reactions
2-Octylidene-1-methylhydrazinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with halogen or other nucleophile groups.
科学研究应用
2-Octylidene-1-methylhydrazinecarbaldehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
作用机制
The mechanism of action of 2-Octylidene-1-methylhydrazinecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can affect various cellular processes and pathways, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
- 2-Octylidene-1-methylhydrazinecarboxylic acid
- 2-Octylidene-1-methylhydrazinecarboxamide
- 2-Octylidene-1-methylhydrazinecarboxylate
Uniqueness
2-Octylidene-1-methylhydrazinecarbaldehyde is unique due to its specific structure, which imparts distinct reactivity and properties compared to similar compounds. Its combination of an octylidene group and a methylhydrazinecarbaldehyde moiety allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications .
属性
CAS 编号 |
61748-13-8 |
|---|---|
分子式 |
C10H20N2O |
分子量 |
184.28 g/mol |
IUPAC 名称 |
N-methyl-N-(octylideneamino)formamide |
InChI |
InChI=1S/C10H20N2O/c1-3-4-5-6-7-8-9-11-12(2)10-13/h9-10H,3-8H2,1-2H3 |
InChI 键 |
QDIKCDSHPCQIHY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC=NN(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)
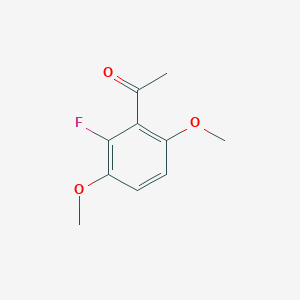
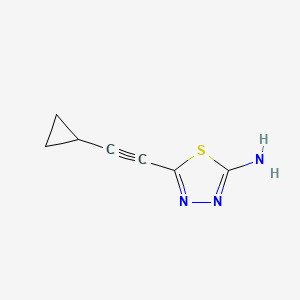
![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)
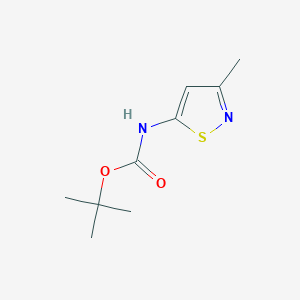
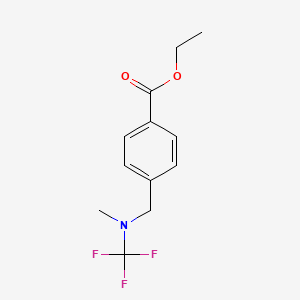
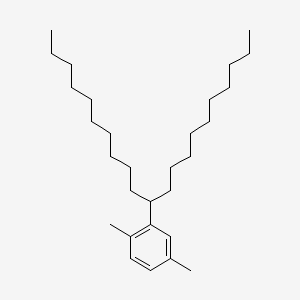
![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
